2-Tert-butyl-5-(chloromethyl)pyrimidine
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Overview
Description
2-(tert-Butyl)-5-(chloromethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a tert-butyl group at the 2-position and a chloromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-(chloromethyl)pyrimidine typically involves the chloromethylation of a pyrimidine derivative. One common method includes the reaction of 2-tert-butylpyrimidine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5-position. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of 2-(tert-Butyl)-5-(chloromethyl)pyrimidine may involve continuous flow processes to ensure consistent quality and high yield. The use of microreactor systems can facilitate the direct introduction of the tert-butyl and chloromethyl groups into the pyrimidine ring under controlled conditions, optimizing the reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-5-(chloromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the pyrimidine ring or the chloromethyl group can lead to different structural modifications.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to introduce hydroxyl or carbonyl groups.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used to reduce the pyrimidine ring or the chloromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a hydroxymethyl or formyl derivative .
Scientific Research Applications
2-(tert-Butyl)-5-(chloromethyl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the interactions of pyrimidine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-5-(chloromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The tert-butyl group can influence the compound’s solubility, stability, and overall reactivity .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)-5-methylpyrimidine: Similar structure but with a methyl group instead of a chloromethyl group.
2-(tert-Butyl)-5-bromomethylpyrimidine: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(tert-Butyl)-5-hydroxymethylpyrimidine: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
2-(tert-Butyl)-5-(chloromethyl)pyrimidine is unique due to the presence of both the tert-butyl and chloromethyl groups, which confer distinct chemical properties. The chloromethyl group provides a reactive site for further functionalization, while the tert-butyl group enhances the compound’s stability and lipophilicity. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal and materials chemistry .
Properties
Molecular Formula |
C9H13ClN2 |
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Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-tert-butyl-5-(chloromethyl)pyrimidine |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,3)8-11-5-7(4-10)6-12-8/h5-6H,4H2,1-3H3 |
InChI Key |
ZIUSZXUCRLOKNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)CCl |
Origin of Product |
United States |
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